molecular formula C8H5Cl2NO2 B15326560 6,7-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one

6,7-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one

Cat. No.: B15326560
M. Wt: 218.03 g/mol
InChI Key: WAMUGLFXEIJQNP-UHFFFAOYSA-N
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Description

6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazine ring system substituted with chlorine atoms at positions 6 and 7, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 2-amino-4,5-dichlorophenol.

    Cyclization Reaction: The precursor undergoes a cyclization reaction with phosgene or a similar reagent to form the benzoxazine ring.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one may involve:

    Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The benzoxazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding phenolic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted benzoxazines depending on the nucleophile used.

    Oxidation Products: Oxides or quinones.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3,4-dihydro-2(1H)-naphthalenone: Shares a similar ring structure but with different substituents.

    3,4-dihydro-7-hydroxy-2(1H)-quinolinone: Another heterocyclic compound with similar applications.

Uniqueness

6,7-dichloro-2,4-dihydro-1H-3,1-benzoxazin-2-one is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and potential applications. This compound’s distinct structure allows for specific interactions in biological systems, making it a valuable molecule for research and development.

Properties

Molecular Formula

C8H5Cl2NO2

Molecular Weight

218.03 g/mol

IUPAC Name

6,7-dichloro-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H5Cl2NO2/c9-5-1-4-3-13-8(12)11-7(4)2-6(5)10/h1-2H,3H2,(H,11,12)

InChI Key

WAMUGLFXEIJQNP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2NC(=O)O1)Cl)Cl

Origin of Product

United States

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